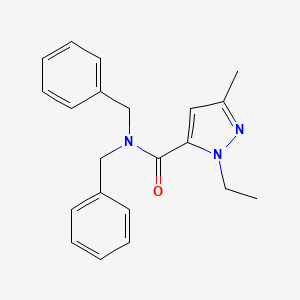

N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Description

N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-3-methyl-substituted pyrazole core and an N,N-dibenzyl carboxamide group at position 3. Its structure combines lipophilic benzyl groups with a moderately polar pyrazole-carboxamide scaffold, which may influence both its binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-3-24-20(14-17(2)22-24)21(25)23(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDPNMVRYMGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new pesticides and fungicides.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of D-amino acid oxidase, protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are a versatile class of compounds with diverse biological activities. Below is a structural and functional comparison of N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide with related analogs:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides

Key Observations:

Substituent Effects on Activity: this compound lacks electron-withdrawing groups (e.g., chloro, cyano) present in analogs like 3a–3p, which are critical for kinase inhibition . Its antitrypanosomal activity likely stems from the bulky N,N-dibenzyl group enhancing hydrophobic interactions with TryS . Compounds with N-hydroxy groups (e.g., 5a–c) exhibit anti-inflammatory activity due to hydrogen-bonding capabilities, a feature absent in the target compound .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods used for analogs in and , employing carbodiimide-mediated coupling (EDCI/HOBt) for amide bond formation. However, the use of dibenzylamine as the amine source distinguishes its route .

Analogs with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing nature of fluorine.

Biological Target Specificity :

- Unlike the 3,5-di-tert-butyl-4-hydroxyphenyl analog (5e), which shows antioxidant activity via radical scavenging , the target compound’s mechanism is specific to TryS inhibition, highlighting the role of substituent bulk in target selectivity.

Research Findings and Implications

- Structural Uniqueness : The N,N-dibenzyl group in the target compound is rare among pyrazole carboxamides, differentiating it from more common N-aryl or N-alkyl analogs .

- SAR Insights: While chloro and cyano substituents (e.g., 3a–3p) enhance electronic interactions with kinase active sites , the target compound’s benzyl groups likely exploit hydrophobic pockets in TryS .

- Therapeutic Potential: Its singleton status suggests unexplored SAR avenues; further modifications (e.g., introducing fluorine or sulfonyl groups) could optimize potency and pharmacokinetics.

Biological Activity

N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the dibenzyl and ethyl groups enhances its lipophilicity, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the S phase, leading to decreased cell viability .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N,N-dibenzyl-1-ethyl-3-methyl-pyrazole | MCF-7 | 0.08 | Induces apoptosis, cell cycle arrest |

| 3-Methyl-1-(4-methoxyphenyl)-5-pyrazolone | A549 | 0.07 | Inhibits EGFR, antiproliferative activity |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives can exhibit antibacterial activity against various strains, including resistant bacteria. The potential mechanism includes disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-dibenzyl-1-ethyl-3-methyl-pyrazole | E. coli | 25 µg/mL |

| 4-Nitrobenzoyl thiourea derivative | Staphylococcus aureus | 15 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with active sites, thereby preventing substrate binding and catalysis .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, N,N-dibenzyl-1-ethyl-3-methyl-pyrazole-5-carboxamide was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 0.08 µM, indicating potent anticancer effects. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers and cell cycle arrest at the S phase .

Case Study 2: Antimicrobial Testing Against Resistant Strains

Another study evaluated the antimicrobial efficacy of N,N-dibenzyl derivatives against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated an MIC value of 15 µg/mL, suggesting substantial antibacterial properties that could be harnessed for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.